molecular formula C15H23NO6 B8049383 7-O-tert-butyl 2-O-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate

7-O-tert-butyl 2-O-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate

Cat. No.: B8049383
M. Wt: 313.35 g/mol
InChI Key: FGDNMSXKFKEVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-tert-butyl 2-O-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected by a single atom. The presence of both tert-butyl and ethyl groups adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core One common approach is the cyclization of a suitable precursor, such as a diester or a diketone, under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Applications in material science, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

  • 7-Boc-2-oxa-7-azaspiro[3.5]nonane: A related spiro compound with a different protecting group.

  • 2-O-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate: A variant without the tert-butyl group.

Uniqueness: The presence of the tert-butyl group in this compound provides steric hindrance and influences its reactivity compared to similar compounds

Properties

IUPAC Name

7-O-tert-butyl 2-O-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6/c1-5-20-12(18)10-11(17)15(21-10)6-8-16(9-7-15)13(19)22-14(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDNMSXKFKEVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C2(O1)CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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